PAP-3 (135-143)

Prostate cancer vaccine Preventive immunization Tumor protection

PAP-3 (135-143) is the only PAP-derived HLA-A*0201 CTL epitope confirmed to be naturally processed and endogenously presented on prostate cancer cells. It is not interchangeable with other PAP epitopes (PAP-2, PAP-5) that lack tumor-processing validation. Supported by in vivo efficacy data (73% preventive, 45% therapeutic tumor-free survival) and direct evidence of CTL lytic potency (55% specific lysis at 100:1 E:T ratio). It serves as the industry-standard reference for PAP-based vaccine development (WO 2005/090560; US 20170106064). Researchers can rely on IEDB epitope ID 1872337 and commercially available HLA-A*0201/PAP-3 tetramers for standardized immune monitoring. Procure this peptide with full analytical documentation and GMP-compatible quality for IND-enabling studies.

Molecular Formula
Molecular Weight
Cat. No. B1574974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePAP-3 (135-143)
SynonymsProstatic Acid Phosphatase-3 (135-143); PAP-3 (135-143)
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
StorageCommon storage 2-8℃, long time storage -20℃.

PAP-3 (135-143) ILLWQPIPV Peptide: HLA-A*0201-Restricted Prostatic Acid Phosphatase CTL Epitope for Prostate Cancer Immunotherapy Research


PAP-3 (135-143) is a nine-amino-acid synthetic peptide with the sequence Isoleucine-Leucine-Leucine-Tryptophan-Glutamine-Proline-Isoleucine-Proline-Valine (ILLWQPIPV), derived from human Prostatic Acid Phosphatase (PAP; UniProt P15309) [1]. It functions as an HLA-A*0201-restricted cytotoxic T lymphocyte (CTL) epitope, identified through a two-step in vivo screening system in HLA-A2 transgenic (HHD) mice and validated as a naturally processed and endogenously presented peptide on the surface of prostate cancer cells [1]. The peptide has a molecular weight of approximately 1078.35 Da (C₅₅H₈₇N₁₁O₁₁) and is cataloged in the Immune Epitope Database (IEDB) under epitope ID 1872337, with curated experimental data spanning MHC ligand binding, T cell cytotoxicity, IFNγ release, granzyme B release, and tumor challenge assays [2].

Why PAP-3 (135-143) Cannot Be Interchanged with Other PAP-Derived or Prostate Cancer-Associated HLA-A2 Peptides


Despite sharing the same source protein (PAP) and HLA-A*0201 restriction, individual PAP-derived peptide epitopes exhibit markedly divergent predicted HLA binding stabilities, experimentally measured MHC stabilization capacities, in vivo immunogenicity profiles, and—critically—confirmation of natural endogenous processing and presentation on tumor cells [1]. Among four PAP-derived peptides tested in a systematic in vivo screening, only PAP-3 (p135-143, ILLWQPIPV) and STEAP-3 elicited specific CTL lysis above background, while other PAP-, PSA-, and PSMA-derived peptides produced negligible or undetectable CTL activity [2]. Furthermore, the BIMAS-predicted dissociation half-times vary substantially across PAP epitopes—PAP-3 at 437.48 vs. PAP-2 at 1,495.71 vs. PAP-5 at 181.79—indicating divergent MHC binding kinetics that are not predictive of immunogenicity ranking [1]. These convergent lines of evidence establish that PAP-derived HLA-A2 peptides are not functionally interchangeable; selection of a specific epitope for vaccine design, immune monitoring, or T cell expansion must be driven by empirical immunogenicity and natural processing data rather than by sequence homology or predicted binding scores alone [3].

Quantitative Comparator Evidence for PAP-3 (135-143) Differentiation from Closest Analogs in Prostate Cancer Immunotherapy


Preventive Tumor Protection: PAP-3 Vaccine Achieves 73% Tumor-Free Survival vs. 21% for Irrelevant Peptide Control in HHD Transgenic Mice

In a direct head-to-head preventive immunization comparison within the same study, HHD mice immunized three times with 10⁶ PAP-3-loaded syngeneic dendritic cells (DCs) and subsequently challenged s.c. with a tumorigenic dose of D122-HHD-PAP (Lewis lung carcinoma co-expressing HLA-A*0201 and PAP) exhibited 73% tumor-free survival at day 55 post-challenge. In contrast, only 21% of mice receiving irrelevant peptide (Tyrosinase YMNGTMSQV)-loaded DCs and 14% of PBS-injected mice remained tumor-free at the same time point [1]. The overall difference in tumor incidence was statistically significant (P=0.005, log-rank test), with single-pair comparisons yielding P=0.036 (PAP-3 vs. irrelevant peptide) and P=0.005 (PAP-3 vs. PBS) [1].

Prostate cancer vaccine Preventive immunization Tumor protection HLA transgenic mouse model

Therapeutic Efficacy in Established Tumors: PAP-3 Vaccination Confers 45% Survival at Day 44 vs. 0% for All Control Groups

In a clinically relevant therapeutic vaccination model, HHD mice bearing established D122-HHD-PAP tumors (2–3 mm palpable diameter at treatment initiation, day 7 post-inoculation) received therapeutic PAP-3-pulsed DC vaccinations repeated at days 7, 14, and 21. At day 44 post-tumor challenge, 45% of PAP-3-vaccinated mice survived, whereas 0% of mice in both the PBS control group and the irrelevant Tyrosinase peptide-vaccinated group survived [1]. The survival advantage was statistically significant: P=0.0015 vs. irrelevant vaccine, P=0.0043 vs. PBS, and P=0.0016 vs. both controls combined (log-rank test) [1].

Therapeutic vaccination Established tumor model Survival benefit Cancer immunotherapy

Natural Endogenous Processing Confirmed by scFv Antibody: PAP-3 Is Presented on Tumor Cell Surface, Differentiating It from Other PAP Peptides That Show Only Background CTL Lysis

A critical differentiation criterion for any CTL epitope intended for immunotherapy is confirmation of natural endogenous processing and HLA-restricted presentation on the tumor cell surface. For PAP-3, this was demonstrated using an HLA-A*0201–PAP-3 complex-specific recombinant single-chain Fv antibody (scFv-PAP-3), which was isolated from a 2×10⁹-member phage display library and exhibited a binding affinity of approximately 5 nM for the peptide-MHC complex [1]. Confocal microscopy confirmed co-localized expression of HLA-A*0201–PAP-3 complexes on the membrane of D122-HHD-PAP tumor cells [1]. In contrast, the original epitope screening study explicitly reported that other PAP-derived, PSA-derived, and PSMA-derived peptides exhibited only background lysis of target cells, indicating absence of functional CTL recognition [2]. This natural processing confirmation is absent for PAP-2 (VLAKELKFV) and PAP-5 (TLMSAMTNL) in published literature [3].

Natural antigen processing Endogenous presentation scFv antibody Tumor antigen validation

CTL Lysis Potency: mPAP-3-Specific CTLs Achieve 55% Target Lysis at 100:1 E:T Ratio, Outperforming mSTEAP-3 CTLs (48%) in Direct Comparison

In a head-to-head comparison of CTL lytic potency, immunization of HHD mice with the murine homolog of PAP-3 (mPAP-3, RLLWQPIPV) induced CTLs that lysed 55 ± 3.2% of peptide-loaded target cells at a 100:1 effector-to-target (E:T) ratio and 38 ± 2.9% at 25:1. In parallel, mSTEAP-3 (LLLGTVHAL)-specific CTLs achieved 48 ± 3.5% lysis at 100:1 and 37 ± 2.4% at 25:1 [1]. Both human peptides also induced dose-dependent, peptide-specific CTL responses against EL4-HHD target cells [1]. While the quantitative difference between mPAP-3 and mSTEAP-3 is modest at 25:1 (38% vs. 37%), the 7-percentage-point advantage at 100:1 (55% vs. 48%) suggests a higher maximal lytic capacity for PAP-3-specific CTLs.

CTL cytotoxicity Effector-to-target ratio T cell potency Peptide immunogenicity

Patient-Derived T Cell Reactivity: PAP-3-Specific CTLs Detectable in 40% of HLA-A2+ Prostate Cancer Patients vs. Only 13% for PAP-299-307 Epitope

In a systematic evaluation of PAP-derived peptide-specific T cell responses in peripheral blood mononuclear cells (PBMC) from HLA-A2-expressing prostate cancer patients, PAP-3 (p135-143, ILLWQPIPV)-specific CTLs were detected in 6 of 15 patients (40%) following 2–5 weekly in vitro stimulations [1]. In the same study, the PAP-5 epitope (p112-120, TLMSAMTNL) was detected in 7 of 15 patients (47%), while the PAP-299-307 epitope (ALDVYNGLL) was detected in only 2 of 15 patients (13%) [1]. The 3.1-fold higher detection rate for PAP-3 vs. PAP-299-307 underscores the differential immunogenicity of PAP-derived epitopes in the human T cell repertoire and supports the prioritization of PAP-3 for ex vivo immune monitoring and T cell expansion protocols.

Patient T cell monitoring Ex vivo CTL detection Prostate cancer biomarkers Immune surveillance

HLA-A*0201 Binding and MHC Stabilization: PAP-3 Exhibits Moderate but Functionally Sufficient Binding Kinetics Distinct from Hyper-Stabilizing PAP-2

The HLA-A*0201 binding properties of PAP-3 (ILLWQPIPV) occupy an intermediate position among PAP-derived epitopes, with a BIMAS-predicted dissociation half-time of 437.48 (score), a SYFPEITHI score of 24, and experimentally measured MHC stabilization fluorescence indices (FI) of 1.60 ± 0.17 (antibody 1) and 2.36 ± 0.40 (antibody 2) [1][2]. By comparison, PAP-2 (VLAKELKFV) shows substantially higher predicted binding (BIMAS 1,495.71; SYFPEITHI 26; FI 3.64 ± 0.46 and 9.19 ± 1.15), yet PAP-2 fails to induce specific CTL responses above background in vivo and lacks natural processing confirmation [3]. Conversely, PAP-5 (TLMSAMTNL) exhibits lower binding scores (BIMAS 181.79; SYFPEITHI 21; FI 5.15 ± 0.19) [1][2]. This dissociation between predicted binding affinity and functional immunogenicity underscores that the moderate binding of PAP-3 is optimal for TCR recognition without triggering T cell deletion through supra-physiological MHC stabilization.

HLA binding affinity MHC stabilization BIMAS prediction SYFPEITHI score Peptide-MHC complex stability

Optimal Research and Industrial Use Cases for PAP-3 (135-143) ILLWQPIPV Based on Quantitative Differentiation Evidence


HLA-A*0201-Restricted Prostate Cancer Peptide Vaccine Development and Preclinical Efficacy Testing

PAP-3 (135-143) is the most thoroughly validated PAP-derived CTL epitope for preclinical vaccine development, supported by direct in vivo evidence of both preventive (73% tumor-free survival) and therapeutic (45% survival in established tumors) efficacy in HLA-A2 transgenic mouse models [1]. Its confirmed natural endogenous processing and presentation on prostate cancer cells—demonstrated by scFv-PAP-3 antibody (~5 nM affinity) and confocal microscopy—provides the mechanistic rationale required for IND-enabling studies that other PAP peptides (PAP-2, PAP-5) lack [1]. The established D122-HHD-PAP tumor model offers a directly translatable platform for testing vaccine formulation optimization (adjuvant selection, delivery route, dosing schedule) with PAP-3 as the benchmark antigen [1].

Ex Vivo Immune Monitoring of PAP-Specific CD8+ T Cell Responses in Prostate Cancer Clinical Trials

With 40% of HLA-A2+ prostate cancer patients exhibiting detectable PAP-3-specific CTLs after in vitro stimulation, PAP-3 is a validated reagent for immune monitoring assays including IFNγ ELISPOT, intracellular cytokine staining (ICS), and HLA-A*0201/PAP-3 tetramer or Dextramer staining [2][3]. The commercially available HLA-A*0201/PAP-3 MHC tetramer (from vendors such as Creative Biolabs and Immudex) and the cataloged IEDB epitope ID 1872337 provide standardized, GMP-compatible reagents for multi-center correlative studies [4]. The confirmed presence of PAP-135-143 epitope-specific CD8+ T cells in prostate cancer patient blood, as detected by Dextramer technology, further validates this peptide for pharmacodynamic biomarker applications in sipuleucel-T and other PAP-targeting immunotherapy trials [3].

Adoptive T Cell Therapy: In Vitro Expansion of PAP-3-Specific CTLs for ACT Protocols

The demonstrated CTL lytic potency of PAP-3-specific T cells—achieving 55 ± 3.2% specific lysis at 100:1 E:T ratio in murine models—supports the use of PAP-3 peptide for in vitro expansion of tumor-reactive CTLs for adoptive cell transfer (ACT) protocols [1]. In the original epitope identification study, adoptive transfer of PAP-3-primed HHD lymphocytes into CD1nu/nu mice bearing human prostate carcinoma (PC-3-HHD) resulted in significant tumor growth inhibition, establishing proof-of-concept for ACT applications [1]. The peptide's HLA-A*0201 restriction covers approximately 40–50% of the Caucasian population, providing broad patient eligibility [2].

Benchmark Antigen for Validation of Next-Generation PAP-Based Vaccines and Analog Peptides

PAP-3 serves as the wild-type reference standard against which mutated or elongated PAP-derived vaccine candidates are compared. The MutPAP42mer vaccine (which incorporates the PAP-135-143 sequence within an elongated 42-amino-acid framework) demonstrated enhanced immunogenicity over wild-type sequences in HHDII/DR1 mice, with PAP-135-143 epitope-specific CD8+ T cells detected in patient blood serving as the pharmacodynamic readout [3]. The patent literature (WO 2005/090560; US 20170106064) explicitly references PAP-3 (ILLWQPIPV) as the benchmark HLA-A2-binding sequence against which analog peptide modifications are evaluated, establishing it as the industry-standard reference for PAP-based cancer vaccine development [5].

Quote Request

Request a Quote for PAP-3 (135-143)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.